

"Cdc7-IN-19" selectivity against other CDKs and kinases

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Comparative Selectivity Analysis of Cdc7 Inhibitors

A Guide for Researchers and Drug Development Professionals

While specific selectivity data for the inhibitor "Cdc7-IN-19" is not publicly available, this guide provides a comprehensive comparison of well-characterized and published Cdc7 inhibitors. This analysis is intended to serve as a valuable resource for researchers in the field of cell cycle regulation and oncology drug discovery, offering insights into the selectivity profiles of prominent compounds targeting Cdc7 kinase.

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a promising target for cancer therapy.[1][2] The development of potent and selective Cdc7 inhibitors is a key focus in oncology research. This guide details the selectivity of three widely studied Cdc7 inhibitors—PHA-767491, XL413, and TAK-931 (Simurosertib)—against other cyclin-dependent kinases (CDKs) and a broader panel of kinases.

Quantitative Selectivity Data

The following tables summarize the in vitro inhibitory activities (IC50) of PHA-767491, XL413, and TAK-931 against Cdc7 and a selection of other kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity (IC50) Against Cdc7 and CDKs



Kinase	PHA-767491 IC50 (nM)	XL413 IC50 (nM)	TAK-931 (Simurosertib) IC50 (nM)
Cdc7	10[3][4][5][6]	3.4[7][8]	<0.3[9][10]
CDK1	~200	>10,000	>10,000
CDK2	~200[3]	>10,000	6,300[11]
CDK5	~500	-	-
CDK9	34[3][5][6]	-	>10,000

Table 2: Selectivity Against a Broader Kinase Panel

Kinase	PHA-767491 IC50 (nM)	XL413 IC50 (nM)	TAK-931 (Simurosertib) IC50 (nM)
GSK3-β	~200[3]	-	-
MK2	~500	-	-
PLK1	~1000	-	-
CHK2	~1000	-	-
CK2	-	215[7][8]	-
Pim-1	-	42[7][8]	-
ROCK1	-	-	430[11]

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

From the data, TAK-931 (Simurosertib) emerges as a highly potent and selective Cdc7 inhibitor with an IC50 in the sub-nanomolar range and over 120-fold selectivity against a panel of 308 other kinases.[9][12] PHA-767491 demonstrates potent inhibition of Cdc7 but also exhibits significant activity against CDK9, making it a dual Cdc7/CDK9 inhibitor.[3][5][6] XL413 shows high potency for Cdc7 with moderate selectivity against Pim-1 and CK2.[7][8]



Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of compounds. Below are generalized methodologies for in vitro kinase assays commonly used to evaluate Cdc7 inhibitors.

In Vitro Kinase Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from [γ -32P]ATP into a substrate by the kinase.

- Reaction Setup: A typical reaction mixture contains purified recombinant Cdc7/Dbf4 kinase, a
 suitable substrate (e.g., a fragment of the Mcm2 protein), and the test inhibitor at various
 concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Initiation: The reaction is initiated by the addition of [y-32P]ATP.
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
- Termination: The reaction is stopped by adding a solution like Laemmli buffer.
- Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
- Quantification: The amount of radioactivity incorporated is quantified to determine the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Kinase Assay (Luminescence-Based)

This method, often used in high-throughput screening, measures the amount of ATP remaining after the kinase reaction.

- Reaction Setup: Similar to the radiometric assay, the reaction includes the kinase, substrate, and inhibitor in a kinase buffer.
- Initiation: The reaction is started by the addition of non-radiolabeled ATP.

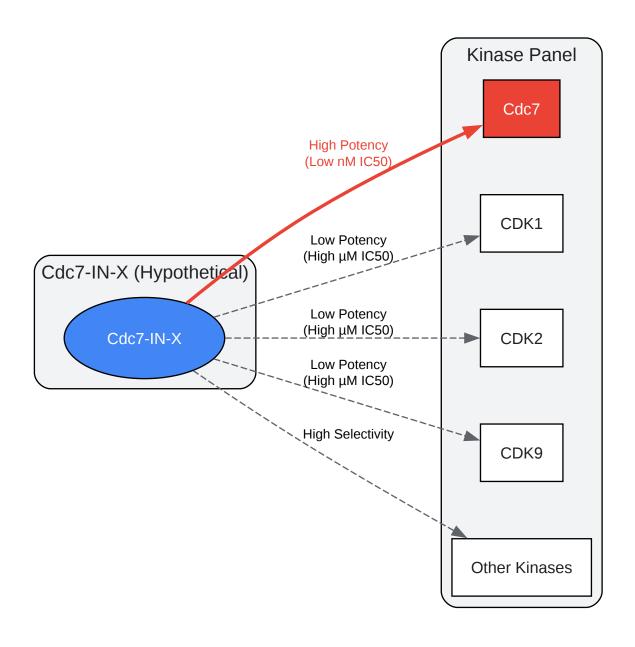


- Incubation: The mixture is incubated at 30°C.
- ATP Detection: A kinase detection reagent containing luciferase and luciferin is added. The luciferase enzyme uses the remaining ATP to produce light.
- Measurement: The luminescence signal is measured using a luminometer. A lower light signal indicates higher kinase activity (more ATP consumed).
- Analysis: IC50 values are determined by analyzing the dose-response curves.

Visualizing Selectivity and Signaling

The following diagrams illustrate the selectivity profile of a hypothetical highly selective Cdc7 inhibitor and the canonical Cdc7 signaling pathway.

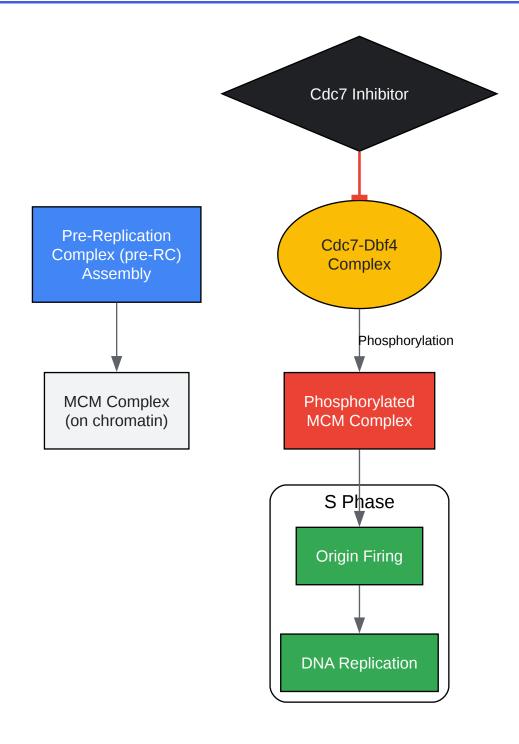




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Caption: Selectivity profile of a hypothetical potent and selective Cdc7 inhibitor.





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Caption: Simplified signaling pathway of Cdc7 in DNA replication initiation.

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References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. glpbio.com [glpbio.com]
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